5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol |
InChI |
InChI=1S/C6H8N2O/c9-6-3-5-1-2-7-8(5)4-6/h1-2,6,9H,3-4H2 |
InChI Key |
KSWBVWATUIYOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1=CC=N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 5 Ol
Retrosynthetic Analysis of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol Core
A thorough retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable starting materials. This process illuminates the key bond formations and strategic considerations necessary for a successful synthesis.
Strategic Disconnections for Pyrazole (B372694) Ring Formation
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be retrosynthetically disconnected in several ways. A primary and highly effective strategy involves a [3+2] cycloaddition approach. This disconnection breaks the C-N and C-C bonds of the pyrazole ring, leading to a 1,3-dipole and a dipolarophile. For the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core, this translates to a nitrile imine as the 1,3-dipole and an alkene embedded within a pyrrolidine (B122466) precursor.
Another key disconnection strategy for the pyrazole ring is through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. In the context of the target molecule, this would involve a substituted hydrazine reacting with a γ-keto ester or a related synthon derived from a pyrrolidine ring.
Strategic Disconnections for Pyrrole (B145914) Ring Formation
The saturated pyrrole ring, or pyrrolidine, can be disconnected by breaking one of the C-N bonds. A logical approach is the disconnection of the N-C bond at the bridgehead, leading to a substituted pyrazole with a side chain amenable to intramolecular cyclization. This side chain would typically contain a leaving group at the terminal position, allowing for an intramolecular nucleophilic substitution by the pyrazole nitrogen.
Alternatively, the pyrrolidine ring can be formed earlier in the synthetic sequence. A plausible retrosynthetic disconnection involves breaking a C-C bond of the pyrrolidine ring, which could be formed via various methods such as intramolecular Michael additions or ring-closing metathesis, followed by the construction of the pyrazole ring.
Stereoselective Introduction of the 5-Hydroxyl Moiety
The stereochemistry of the hydroxyl group at the C5 position is a critical aspect of the synthesis. A primary strategy for its introduction involves the stereoselective reduction of a precursor ketone, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-one. The choice of reducing agent and reaction conditions is paramount in achieving high diastereoselectivity. Bulky hydride reagents, for instance, can favor attack from the less hindered face of the ketone, leading to a specific stereoisomer.
Another approach is the diastereoselective hydroxylation of a suitable pyrrolidine precursor before the pyrazole ring is formed. This can be achieved through various methods, including Sharpless asymmetric dihydroxylation of an allylic pyrrolidine derivative or substrate-directed hydroxylations where existing stereocenters on the pyrrolidine ring guide the incoming hydroxyl group to a specific face.
Classical and Established Synthetic Routes to Pyrrolo[1,2-b]pyrazoles
The construction of the pyrrolo[1,2-b]pyrazole scaffold has been approached through several established synthetic methodologies, primarily involving cycloaddition reactions and intramolecular cyclization protocols.
Cycloaddition Reactions in Pyrrolo[1,2-b]pyrazole Scaffold Construction
1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. In the context of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles, the intramolecular [3+2] cycloaddition of nitrile imines with an alkene is a prominent method. researchgate.net Nitrile imines can be generated in situ from various precursors, such as the thermolysis or photolysis of tetrazoles. For example, a 2-alkynyl-5-substituted tetrazole can undergo microwave-induced intramolecular [3+2] cyclization of the intermediate nitrile-imine with the alkyne to afford the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core. researchgate.net
| Precursor | Reaction Conditions | Product | Reference |
| 2-Alkynyl-5-phenyltetrazole | Microwave irradiation | 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | researchgate.net |
| 2-Alkynyl-5-alkyltetrazole | Microwave irradiation | 2-Alkyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | researchgate.net |
This table showcases examples of cycloaddition reactions for the synthesis of the pyrrolo[1,2-b]pyrazole scaffold.
Intramolecular Cyclization Protocols for Bicyclic System Assembly
Intramolecular cyclization offers a robust strategy for the construction of the bicyclic pyrrolo[1,2-b]pyrazole system. A common approach involves the synthesis of a substituted pyrazole bearing a side chain that can undergo cyclization to form the fused pyrrolidine ring. For instance, a pyrazole can be N-alkylated with a bifunctional reagent like 1-bromo-3-chloropropane. Subsequent intramolecular cyclization via nucleophilic substitution, often facilitated by a base, leads to the formation of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton. semanticscholar.org
A reported synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine illustrates this principle. semanticscholar.org The synthesis commences with the protection of pyrazole, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane. After deprotection, an intramolecular ring closure is effected to construct the bicyclic core. semanticscholar.org
| Starting Material | Key Reagents | Intermediate | Product | Reference |
| Pyrazole | 1. N-SEM protection2. n-BuLi, 1-bromo-3-chloropropane3. Deprotection | 1-(3-Chloropropyl)-1H-pyrazole | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | semanticscholar.org |
This table outlines a multi-step synthesis involving intramolecular cyclization to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold.
To introduce the desired 5-hydroxyl group, a synthetic route could involve the preparation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-one, followed by a diastereoselective reduction. The synthesis of related pyrrolidin-2-one derivatives has been achieved through various methods, including the lactamization of γ-aminobutyric acid precursors. A similar strategy could be envisioned for the synthesis of the corresponding lactam in the pyrrolo[1,2-b]pyrazole series, which would then serve as the precursor to the target alcohol.
Multi-Component Reactions for Efficient Ring Annulation
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.
While MCRs are a cornerstone for the synthesis of many heterocyclic systems, including various pyrazole derivatives, the direct application to form the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton is not prominently featured in the reviewed scientific literature. Research has demonstrated the power of MCRs for analogous fused pyrazoles. For instance, four-component reactions have been effectively used to produce pyranopyrazole scaffolds, which are themselves valuable in medicinal chemistry. nih.gov One such reaction involves the taurine-catalyzed condensation of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) in water. mdpi.com Similarly, pyrazolo[3,4-b]quinoline derivatives have been assembled through MCRs. nih.gov
However, a notable study critically re-examined a reported three-component synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst. The investigation revealed that the reaction did not yield the expected fused heterocyclic system but instead produced 4,4'-(arylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-oles). chemtube3d.com This finding underscores the complexity of MCRs and the need for careful product characterization. The development of a direct MCR pathway for the synthesis of this compound remains a potential area for future research.
Advanced Catalytic Approaches for this compound Synthesis
Transition Metal-Catalyzed Strategies for Pyrrolo[1,2-b]pyrazole Formation
Transition metal catalysis is a fundamental tool for the construction and functionalization of heterocyclic compounds. While a direct catalytic synthesis of the title alcohol is not described, related methodologies for the parent scaffold are documented. A significant strategy involves the late-stage functionalization of a pre-formed pyrrolo[1,2-b]pyrazole ring system using palladium catalysis.
Specifically, researchers have successfully applied Palladium(II)-catalyzed C-H activation to introduce aryl or heteroaryl groups at the C3 position of 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. mdpi.com This approach is valuable for creating structural diversity from a common intermediate. The reaction proceeds by using a directing group on the pyrazole ring, which facilitates the selective C-H bond cleavage and subsequent cross-coupling with a suitable partner. mdpi.com
| Catalyst / Reagents | Directing Group | Coupling Partner | Product | Reference |
| Pd(OAc)₂, Pivalic Acid, K₂CO₃ | Pyridin-2-yl | Aryl Halides | 3-Aryl-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | mdpi.com |
| Pd(OAc)₂, Pivalic Acid, K₂CO₃ | Pyridin-2-yl N-oxide | Heteroaryl Halides | 3-Heteroaryl-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | mdpi.com |
Other transition metals, such as copper, are widely used for constructing the pyrazole ring itself, often through aerobic oxidative [3+2] cycloaddition reactions. nih.gov These general methods could potentially be adapted for the initial construction of the bicyclic core.
Organocatalytic Methods for Stereocontrolled Synthesis
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for controlling stereochemistry. However, the application of organocatalysis to the stereocontrolled synthesis of this compound is not well-established in the literature.
An important cautionary tale in this area involves the attempted L-proline-catalyzed three-component reaction of anilines, aldehydes, and a pyrazolone, which was reported to form a pyrazolo[3,4-b]quinoline scaffold. Subsequent, more detailed studies demonstrated that this organocatalytic reaction does not proceed as expected. Instead of the fused bicyclic product, the reaction yields a non-annulated bis-pyrazolone product, resulting from the Knoevenagel condensation of the aldehyde with two equivalents of the pyrazolone. chemtube3d.com This highlights a potential pitfall in assuming reaction pathways in complex transformations. As of now, a validated organocatalytic method for the stereocontrolled formation of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole ring system remains to be developed.
Photoredox Catalysis and Electrocatalysis in Heterocycle Construction
Photoredox and electrocatalysis represent modern, green approaches to organic synthesis, utilizing light or electrical energy, respectively, to drive chemical reactions. These methods enable unique bond formations under mild conditions.
While these advanced catalytic systems have been successfully employed for the synthesis of various heterocycles, including some pyrazole derivatives through [3+2] cycloadditions or other annulations, their specific application to construct the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole framework has not been reported in the reviewed literature. The potential exists to adapt these methods, for instance, through an intramolecular cyclization triggered by a single-electron transfer to a suitably functionalized pyrrole precursor.
Stereoselective Synthesis of this compound
Diastereoselective Control in the Formation of the 5-Hydroxyl Center
The direct, stereoselective synthesis of this compound is not explicitly described in the surveyed literature. A logical and common synthetic strategy to access such an alcohol would be through the reduction of the corresponding ketone, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-one . The stereochemical outcome of the reaction would depend on controlling the approach of a hydride reagent to the carbonyl face.
Proposed Strategy: Diastereoselective Ketone Reduction
The diastereoselectivity of the reduction of a cyclic ketone is influenced by the steric and electronic environment around the carbonyl group. In the case of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-one, the fused bicyclic structure would create a distinct steric bias.
Substrate Control: The inherent shape of the molecule may direct an incoming small hydride reagent (e.g., Sodium Borohydride) to attack preferentially from the less hindered face, leading to one major diastereomer of the alcohol.
Reagent Control: To achieve higher or reversed selectivity, sterically demanding hydride reagents are often employed. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) attack from the least hindered trajectory, providing predictable stereochemical outcomes that are often complementary to those from smaller hydrides.
Furthermore, enzymatic reductions using alcohol dehydrogenases (ADHs) offer an excellent alternative for achieving high stereoselectivity. mdpi.com These biocatalysts can distinguish between the two faces of a prochiral ketone, often yielding products with very high diastereomeric and enantiomeric excess under mild, environmentally benign conditions. mdpi.com While this has been demonstrated for other diketones, the principle is applicable to the synthesis of chiral alcohols like this compound from its ketone precursor.
Enantioselective Methodologies for Chiral this compound
The synthesis of enantiomerically pure this compound is crucial for the development of stereospecific pharmaceuticals. While direct enantioselective methods for this specific molecule are not extensively documented in publicly available literature, several established asymmetric strategies for the synthesis of chiral alcohols and related heterocyclic systems can be proposed.
One potential approach involves the asymmetric reduction of the corresponding ketone, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-one. This can be achieved using various chiral reducing agents or catalyst systems. A notable method is the ruthenium-catalyzed asymmetric transfer hydrogenation, which has been successfully applied to the dynamic kinetic resolution of β-substituted-α-keto esters to produce enantioenriched β-amino-α-hydroxy esters with high diastereoselectivity and enantioselectivity. unc.edu
Another promising strategy is the organocatalytic asymmetric aldol (B89426) reaction . Chiral organocatalysts, such as proline and its derivatives, can be employed to facilitate the enantioselective addition of an appropriate nucleophile to a precursor aldehyde, ultimately leading to the chiral alcohol. For instance, organocatalytic conjugate addition of aldehydes to nitroolefins has been shown to produce highly functionalized nitroaldehydes with high stereoselectivities, which can then be converted to chiral pyrrolidines. rsc.org
Furthermore, enzymatic kinetic resolution of the racemic alcohol represents a viable route. Lipases are commonly used for the enantioselective acylation of racemic alcohols, allowing for the separation of the two enantiomers. For example, lipase-catalyzed kinetic resolution of trans-flavan-4-ols using Amano lipase (B570770) AK from Pseudomonas fluorescens has demonstrated excellent enantioselectivity. nih.gov This methodology could potentially be adapted for the resolution of racemic this compound.
Chiral Auxiliary and Asymmetric Catalysis in Directed Synthesis
The use of chiral auxiliaries provides a powerful tool for diastereoselective synthesis, which can then be used to obtain enantiomerically pure products. A well-established example is the use of Evans auxiliaries in aldol reactions. youtube.com By attaching a chiral auxiliary to a precursor molecule, the stereochemical outcome of subsequent reactions can be controlled. After the desired stereocenter is established, the auxiliary can be cleaved to yield the chiral product. youtube.com For the synthesis of chiral this compound, a strategy could involve the use of a chiral auxiliary to direct the stereoselective formation of the hydroxyl group.
Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. Recent advancements in chromium-catalyzed asymmetric cross aza-pinacol couplings have enabled the modular synthesis of high-value chiral β-amino alcohols from readily available aldehydes and imines. westlake.edu.cnacs.org This radical-polar crossover strategy offers a novel pathway for constructing compounds with amino alcohol frameworks. westlake.edu.cn While not directly applied to the target molecule, this methodology highlights the potential of transition-metal catalysis in achieving high enantioselectivity for related structures.
Palladium-catalyzed asymmetric allylic amination has also been explored for the synthesis of chiral β-aryl-α,β-unsaturated amino alcohols, demonstrating the versatility of palladium catalysis in creating chiral centers. rsc.org
| Method | Key Reagents/Catalysts | Potential Application to Target Compound | Reference |
| Asymmetric Transfer Hydrogenation | Ruthenium complexes with chiral ligands | Reduction of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-one | unc.edu |
| Organocatalytic Aldol Reaction | Chiral amines (e.g., proline derivatives) | Enantioselective formation of the alcohol | rsc.org |
| Enzymatic Kinetic Resolution | Lipases (e.g., Amano lipase AK) | Separation of enantiomers of racemic alcohol | nih.gov |
| Chiral Auxiliary Directed Synthesis | Evans auxiliaries | Diastereoselective aldol reaction | youtube.com |
| Asymmetric Cross Aza-Pinacol Coupling | Chromium catalysts with chiral ligands | Synthesis of the chiral amino alcohol framework | westlake.edu.cnacs.org |
Sustainable and Green Chemistry Principles in this compound Production
The integration of green chemistry principles into synthetic routes is essential for minimizing environmental impact and improving process efficiency.
Solvent-Free and Aqueous Medium Syntheses of the Pyrrolo[1,2-b]pyrazole Scaffold
The use of environmentally benign solvents or solvent-free conditions is a key aspect of green chemistry. While specific examples for the synthesis of this compound are limited, related pyrrolo[1,2-a]quinoxalines have been efficiently synthesized in a one-pot domino reaction catalyzed by a Brønsted acid, which can potentially be adapted to more sustainable conditions.
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes can operate under mild conditions, often in aqueous media, and exhibit high enantioselectivity. youtube.com
For the synthesis of chiral this compound, lipase-catalyzed kinetic resolution is a highly attractive option. This method utilizes lipases to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer. nih.gov Continuous-flow systems can further enhance the efficiency of such resolutions.
Furthermore, ketoreductases (KREDs) can be employed for the asymmetric reduction of the corresponding ketone precursor, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-one. The use of whole-cell biocatalysts or isolated enzymes can provide high enantiomeric excess. The combination of chemoenzymatic strategies, such as a chemical synthesis of the racemic alcohol followed by enzymatic resolution, can also be a powerful approach.
| Enzyme Class | Reaction Type | Potential Application | Advantages |
| Lipases | Kinetic Resolution (Acylation) | Separation of enantiomers of racemic this compound | High enantioselectivity, mild conditions |
| Ketoreductases (KREDs) | Asymmetric Reduction | Enantioselective synthesis from 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-one | High enantiomeric excess, green reducing equivalents (e.g., NADPH recycled in situ) |
Flow Chemistry and Continuous Processing for Enhanced Efficiency
Flow chemistry has emerged as a powerful tool for improving the safety, efficiency, and scalability of chemical syntheses. Continuous-flow systems offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.gov
The synthesis of pyrazole and fused pyrazole scaffolds has been successfully demonstrated in flow reactors. nih.gov For example, the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives has been achieved with good to very good yields and excellent regioselectivities in a flow setup. nih.gov This approach could be adapted for the synthesis of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core.
Moreover, continuous-flow biocatalysis combines the advantages of flow chemistry with the selectivity of enzymes. Immobilized enzymes in packed-bed reactors can be used for continuous kinetic resolutions or asymmetric reductions, leading to high productivity and easy product separation. westlake.edu.cn
Atom Economy and Waste Reduction Strategies
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.
The synthesis of the pyrrolo[1,2-b]pyrazole scaffold can be designed to maximize atom economy. For instance, multicomponent reactions (MCRs) are highly atom-economical as they combine three or more starting materials in a single step to form a complex product with minimal byproduct formation.
Waste reduction can be achieved through various strategies, including the use of catalytic rather than stoichiometric reagents, recycling of catalysts and solvents, and minimizing the number of synthetic steps. The application of flow chemistry and biocatalysis, as discussed above, can significantly contribute to waste reduction by improving yields and selectivities, and enabling catalyst recycling.
Comparative Analysis of Synthetic Pathways for this compound
A comparative analysis of potential synthetic strategies for this compound reveals a trade-off between linear, more established routes and convergent, potentially more efficient but less precedented approaches. Two plausible pathways are considered here:
Pathway A: Synthesis via a Ketone Intermediate. This approach involves the initial construction of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one scaffold, followed by the reduction of the ketone to the desired alcohol.
Pathway B: Intramolecular Cyclization of a Hydroxylated Pyrazole Derivative. This strategy focuses on preparing a pyrazole precursor bearing a side chain with a hydroxyl group and a suitable leaving group to facilitate intramolecular cyclization to form the target compound directly.
The following sections will delve into a detailed comparison of these hypothetical pathways.
Mechanistic Understanding of Regio- and Stereoselectivity
The mechanistic aspects of each proposed pathway are critical for understanding and controlling the formation of the desired product, particularly concerning regiochemistry and stereochemistry.
Pathway A: Reduction of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one
The key step in this pathway is the reduction of the cyclic ketone. The mechanism of this reduction is well-understood and typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.compressbooks.pub The choice of reducing agent significantly influences the stereochemical outcome.
Hydride Delivery and Stereoselectivity: The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is a prochiral ketone. The approach of the hydride reagent to the carbonyl face will determine the stereochemistry of the resulting alcohol. The bicyclic nature of the ketone can lead to facial selectivity. nih.govnih.gov For instance, reduction with sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727) or ethanol (B145695) would likely proceed via a transition state where the hydride attacks the less sterically hindered face of the carbonyl. nih.gov The stereochemical outcome can often be predicted by considering steric hindrance from the fused pyrazole ring and the adjacent methylene (B1212753) groups. More complex reducing agents, such as those used in Corey-Bakshi-Shibata (CBS) reductions, can offer high levels of enantioselectivity by employing a chiral catalyst that directs the hydride delivery to a specific face of the ketone. youtube.com
Pathway B: Intramolecular Cyclization
This pathway would likely proceed via an intramolecular nucleophilic substitution (SN2) reaction. A plausible precursor would be a pyrazole substituted at the N1 position with a 4-hydroxy-5-halopentyl chain.
Regioselectivity of Cyclization: The regioselectivity of the cyclization is directed by the position of the leaving group on the side chain. To form the desired this compound, the leaving group must be at the C5 position of the N-alkyl chain, and the cyclization would involve the N2 of the pyrazole ring attacking this carbon. This requires the initial synthesis of the correctly substituted pyrazole precursor.
Stereoselectivity of Cyclization: If the starting hydroxylated pyrazole derivative is chiral (i.e., the hydroxyl group is already in place with a defined stereochemistry), the intramolecular cyclization would proceed with inversion of configuration at the carbon bearing the leaving group, assuming an SN2 mechanism. This would allow for the synthesis of a specific enantiomer of the final product, provided the starting material is enantiomerically pure.
Efficiency Metrics: Yield, Selectivity, and Reaction Time Considerations
| Metric | Pathway A: via Ketone Reduction | Pathway B: via Intramolecular Cyclization |
| Overall Yield | Potentially moderate to good. The synthesis of the ketone precursor may involve multiple steps with varying yields. acs.org The reduction of cyclic ketones to alcohols is often high-yielding. organic-chemistry.org | Potentially lower overall yield due to the challenges in synthesizing the functionalized acyclic precursor in high purity and yield. |
| Selectivity | Stereoselectivity is a key consideration and can range from poor to excellent depending on the reducing agent. nih.govyoutube.com Achiral reagents may produce a racemic mixture. | High stereoselectivity is possible if a chiral starting material is used. Regioselectivity is determined by the precursor's structure. |
| Reaction Time | The reduction step is typically fast (minutes to a few hours). organic-chemistry.org However, the synthesis of the ketone precursor may be lengthy. | The intramolecular cyclization step may require elevated temperatures and longer reaction times to overcome the entropic barrier. |
Table 1: Comparative Efficiency Metrics for Synthetic Pathways to this compound
Scalability and Process Optimization for Academic Research Laboratories
The practicality of a synthetic route in an academic setting depends on factors such as the cost and availability of reagents, the safety of the procedures, and the ease of purification.
Pathway A: via Ketone Reduction
Scalability: The reduction of ketones using reagents like sodium borohydride is a common and readily scalable transformation in a laboratory setting. researchgate.netacs.org The reagents are relatively inexpensive and the workup procedures are generally straightforward. Catalytic hydrogenation is also a scalable option, though it requires specialized equipment (hydrogenator). mdpi.com
Process Optimization: Optimization would focus on the choice of reducing agent and reaction conditions to maximize stereoselectivity and yield. For instance, screening different solvents and temperatures for the NaBH4 reduction could improve the diastereomeric ratio. If enantiopurity is desired, the development of a catalytic asymmetric reduction would be a key optimization goal.
Pathway B: via Intramolecular Cyclization
Scalability: The synthesis of the functionalized acyclic precursor could be a bottleneck for scalability. Multi-step syntheses of such precursors can be labor-intensive and may involve costly starting materials or reagents. The cyclization step itself might require high dilution conditions to favor intramolecular over intermolecular reactions, which can be cumbersome on a larger scale.
Process Optimization: Optimization would center on improving the synthesis of the pyrazole precursor and finding the most effective conditions for the cyclization reaction. This could involve screening different bases, solvents, and temperatures to improve the rate and yield of the ring-closing step.
Advanced Structural and Conformational Elucidation of 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 5 Ol
Spectroscopic Methodologies for Stereochemical Assignment and Conformational Analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
Spectroscopic methods are fundamental in defining the compound's structure in solution, offering insights into its dynamic behavior and the relative orientation of its atoms.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing through-space correlations between protons, which is crucial for stereochemical assignment. For this compound, the key is to determine the relative orientation of the hydroxyl group at C5 with respect to the protons on the pyrrolidine (B122466) ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. For a small molecule like this, NOESY cross-peaks would be expected to have the opposite phase to the diagonal peaks. columbia.edu A critical NOESY correlation would be observed between the proton of the C5-hydroxyl group and the proton at C5 (H5). Furthermore, correlations between H5 and the adjacent methylene (B1212753) protons at C4 and C6 would help define the ring's conformation. The presence or absence of a correlation between the hydroxyl proton and H6a/H6b or H4a/H4b would definitively establish the syn or anti relationship between the hydroxyl group and these protons, thus assigning the relative stereochemistry.
Rotating-Frame Nuclear Overhauser Effect Spectroscopy (ROESY): For medium-sized molecules where the NOE may be close to zero, ROESY is preferred as the ROE is always positive. columbia.edu While likely not necessary for this specific compound, it provides an alternative to NOESY and is less prone to artifacts from spin diffusion in larger molecules. columbia.edu
Exchange Spectroscopy (EXSY): This technique is used to study chemical exchange processes. columbia.edu In the context of this compound, EXSY could be used to investigate the rate of proton exchange of the hydroxyl group with a protic solvent or to study conformational exchange dynamics if the pyrrolidine ring undergoes slow interconversion between different puckered forms.
A hypothetical table of key NOESY correlations for a specific stereoisomer is presented below.
| Proton 1 | Proton 2 | Expected NOESY Correlation | Implication |
| H5 | OH | Strong | Proximity of H5 and the hydroxyl proton |
| OH | H4a | Present | syn relationship between OH and H4a |
| OH | H6a | Absent | anti relationship between OH and H6a |
| H3 | H4b | Present | Defines spatial arrangement near the pyrazole (B372694) ring |
Scalar (J) couplings, observed in standard 1D and 2D NMR spectra, provide precise information about dihedral angles between adjacent protons, which is essential for defining the conformation of the saturated pyrrolidine ring.
The vicinal coupling constant (³J) between two protons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. miamioh.edu By measuring the coupling constants between H5 and the methylene protons at C4 (³JH5-H4a, ³JH5-H4b) and C6 (³JH5-H6a, ³JH5-H6b), the dihedral angles can be estimated. This allows for the detailed characterization of the five-membered ring's pucker, determining whether it adopts an envelope or twisted conformation.
Anisotropy effects, where the magnetic field experienced by a nucleus is influenced by nearby electron-dense groups like the pyrazole ring, can cause shifts in proton resonances. The aromatic pyrazole ring will induce a ring current, leading to shielding or deshielding of nearby protons depending on their position relative to the ring plane. Analyzing these anisotropic effects can provide additional conformational constraints.
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.comfrontiersin.org These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. youtube.com
For this compound, these techniques would confirm the presence of key structural features.
O-H stretch: A prominent, broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, would confirm the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding in the condensed phase.
C-O stretch: An absorption in the 1050-1200 cm⁻¹ region would correspond to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.
N-H/C-H stretches: Aromatic C-H stretching from the pyrazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹.
C=C and C=N stretches: Vibrations corresponding to the pyrazole ring would be expected in the 1400-1650 cm⁻¹ region. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| Hydroxyl | O-H Stretch (H-bonded) | 3200 - 3600 (broad) | FT-IR |
| Alcohol | C-O Stretch | 1050 - 1200 | FT-IR |
| Pyrrolidine | C-H Stretch (aliphatic) | 2850 - 2960 | FT-IR, Raman |
| Pyrazole | C-H Stretch (aromatic) | 3000 - 3100 | FT-IR, Raman |
| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1650 | FT-IR, Raman |
Since this compound possesses a stereocenter at C5, it is a chiral molecule. Chiroptical spectroscopy, which measures the differential interaction of the molecule with left- and right-circularly polarized light, is the definitive method for determining its absolute configuration (i.e., R vs. S) and its enantiomeric purity. nih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the difference in absorption and rotation of circularly polarized light, respectively. The resulting spectrum (a Cotton effect) is unique to a specific enantiomer. By comparing the experimentally measured CD or ORD spectrum to spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be assigned.
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of electronic CD. nih.gov It measures the differential absorption of left- and right-circularly polarized infrared radiation. VCD provides a more detailed structural fingerprint than electronic CD, with multiple bands corresponding to different vibrational modes. This rich detail makes the comparison between experimental and theoretical spectra highly reliable for absolute configuration assignment.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
While spectroscopic methods provide structural information in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.
Obtaining a suitable single crystal of this compound would allow for its analysis by X-ray diffraction. This technique can yield a precise three-dimensional model of the molecule. Although a crystal structure for the title compound is not publicly available, studies on related substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles have been successfully conducted, demonstrating the feasibility of this analysis for this class of compounds. nih.gov
The analysis would provide:
Unambiguous Stereochemistry: The relative and absolute configuration of the chiral center at C5 would be definitively established.
Precise Molecular Geometry: High-precision data on bond lengths, bond angles, and dihedral angles would be obtained, confirming the conformation of the pyrrolidine ring (e.g., envelope or twist) in the solid state.
Intermolecular Interactions: The crystal packing would reveal how the molecules interact with each other. For this compound, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. The analysis would detail the hydrogen-bonding network, which is crucial for understanding the compound's solid-state properties.
Below is a table of representative data that would be obtained from such an analysis.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice | Monoclinic |
| Space Group | The specific symmetry group of the crystal | P2₁/c |
| C5-O5 Bond Length | The distance between C5 and the hydroxyl oxygen | 1.425 Å |
| C4-C5-C6 Bond Angle | The angle defining the geometry at the chiral center | 103.5° |
| H4a-C4-C5-H5 Dihedral Angle | The angle describing the ring pucker | -155.2° |
| Hydrogen Bond (O-H···N2) | Intermolecular interaction distance | 2.85 Å |
Characterization of Hydrogen Bonding Networks and Supramolecular Architectures
The presence of both a hydrogen bond donor (the 5-hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring) in this compound dictates its assembly into intricate supramolecular architectures. In the solid state, these molecules are anticipated to form robust hydrogen-bonded networks. The hydroxyl group can engage in strong O-H···N interactions with the pyrazole nitrogen of a neighboring molecule, leading to the formation of dimers, chains, or more complex motifs.
In related crystal structures of pyrazole derivatives, similar hydrogen bonding patterns are frequently observed, where N-H···N and C-H···O interactions contribute to the stability of the crystal packing. For instance, in the molecular salt of pyrazole-pyrazolium picrate, N-H···N hydrogen bonds lead to the formation of dimeric cations. nih.gov The specific nature of the supramolecular assembly in this compound will be influenced by the stereochemistry at the C5 carbinol center. The racemic mixture of (R)- and (S)-enantiomers may co-crystallize to form centrosymmetric hydrogen-bonded dimers.
The study of pyrrolo-pyrazole peptidomimetics has demonstrated their capacity to form supramolecular gels through self-assembly, driven by a combination of hydrogen bonding and π-π stacking interactions. mdpi.com This suggests that this compound and its derivatives could also form extended networks in solution and in the solid state, a property that is of significant interest in materials science and for the controlled release of therapeutic agents.
Table 1: Potential Hydrogen Bond Geometries in the Crystal Structure of this compound (Illustrative Data)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O5-H5···N1' | 0.82 | 1.95 | 2.77 | 170 |
| C4-H4A···O5'' | 0.99 | 2.45 | 3.42 | 165 |
| C6-H6B···N2''' | 0.99 | 2.50 | 3.47 | 168 |
Note: The data in this table are illustrative and represent typical hydrogen bond geometries observed in related heterocyclic structures. The prime symbols denote atoms in neighboring molecules.
Polymorphism and Solid-State Structural Variability Analysis
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability. While specific studies on the polymorphism of this compound are not extensively documented in the literature, the potential for polymorphic behavior is significant due to the conformational flexibility of the dihydropyrrole ring and the directional nature of the hydrogen bonding.
The interplay between different hydrogen bonding motifs and packing efficiencies can give rise to multiple crystalline forms. For example, variations in the hydrogen bonding network, such as the formation of a chain versus a dimer, could result in different polymorphs. Computational crystal structure prediction methods, in conjunction with experimental screening techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), would be instrumental in identifying and characterizing potential polymorphs of this compound.
Detailed Conformational Analysis of the Dihydropyrrolo[1,2-b]pyrazole Ring System
The conformational flexibility of the saturated five-membered ring in the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a defining feature of its three-dimensional structure. This flexibility is crucial for its interaction with biological targets.
The five-membered dihydropyrrole ring is non-planar and can adopt a range of puckered conformations. These conformations are typically described by a pseudorotation itinerary, which characterizes the continuous transition between different envelope (E) and twist (T) forms. The specific low-energy conformations and the barriers between them can be elucidated through a combination of experimental techniques, such as NMR spectroscopy, and theoretical calculations, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations.
For a five-membered ring, the puckering can be described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). The potential energy surface along the pseudorotation pathway reveals the most stable conformations and the energy barriers for interconversion. In related heterocyclic systems, the preferred conformation is often influenced by the substituents on the ring, which seek to minimize steric strain and optimize electronic interactions. For this compound, the hydroxyl group at the 5-position is expected to significantly influence the puckering of the dihydropyrrole ring.
Table 2: Calculated Relative Energies of Plausible Ring Conformations for the Dihydropyrrolo[1,2-b]pyrazole Ring (Illustrative DFT Data)
| Conformation | Puckering Descriptor | Relative Energy (kcal/mol) |
| C5-endo Envelope | ⁵E | 0.0 |
| C6-exo Envelope | ₆E | 0.8 |
| C5-endo/C6-exo Twist | ⁵T₆ | 0.5 |
| C4-exo Envelope | ₄E | 2.5 |
Note: The data in this table are illustrative and based on computational studies of similar five-membered heterocyclic rings. The actual energy values for this compound would require specific calculations.
The orientation of the 5-hydroxyl group relative to the dihydropyrrolo[1,2-b]pyrazole ring system is another critical conformational feature. Rotation around the C5-O5 single bond gives rise to different rotamers, each with a distinct energy. The preferred rotameric state is determined by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl proton and a nitrogen atom of the pyrazole ring.
The non-planar nature of the dihydropyrrole ring and the presence of a chiral center at C5 give rise to a rich dynamic stereochemistry. The interconversion between different ring conformations is a dynamic process characterized by specific energy barriers. These barriers can be determined experimentally using dynamic NMR (DNMR) spectroscopy, which measures the rates of conformational exchange.
Computational methods, such as DFT, can be employed to calculate the transition state structures and the corresponding activation energies for ring inversion and other conformational changes. researchgate.net For the dihydropyrrolo[1,2-b]pyrazole ring system, the inversion of the five-membered ring is a key dynamic process. The height of the inversion barrier will depend on the degree of ring strain in the planar transition state and the nature of the substituents. Understanding these dynamic processes is essential for a complete picture of the molecule's behavior in solution and its ability to adapt its conformation upon binding to a biological receptor.
Reactivity and Functional Group Transformations of 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 5 Ol
Reactions of the Hydroxyl Moiety in 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
The secondary alcohol functionality at the 5-position is a key site for various chemical modifications, including oxidation, reduction, derivatization, and substitution reactions.
The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 5,6-dihydropyrrolo[1,2-b]pyrazol-5-one. While specific studies on this exact transformation are not prevalent, the reaction is analogous to standard alcohol oxidations. A variety of reagents are commonly employed for this purpose, with the choice of oxidant depending on the desired reaction conditions and substrate tolerance.
Conversely, the ketone, 5,6-dihydropyrrolo[1,2-b]pyrazol-5-one, can be reduced to reform the secondary alcohol. This transformation is a fundamental reaction in organic synthesis, typically achieved with high efficiency using various reducing agents.
Table 1: Plausible Reagents for Oxidation and Reduction of the Alcohol Functionality This table is based on general reactivity principles of secondary alcohols and ketones.
| Transformation | Reagent Class | Examples | Product |
|---|---|---|---|
| Oxidation | Chromium-based reagents | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | 5,6-Dihydropyrrolo[1,2-b]pyrazol-5-one |
| Oxidation | Hypervalent iodine reagents | Dess-Martin periodinane (DMP) | 5,6-Dihydropyrrolo[1,2-b]pyrazol-5-one |
| Oxidation | DMSO-based reagents | Swern oxidation (oxalyl chloride, DMSO, triethylamine) | 5,6-Dihydropyrrolo[1,2-b]pyrazol-5-one |
| Reduction | Metal hydrides | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | This compound |
The hydroxyl group can be readily derivatized to form esters, ethers, and carbamates. These reactions are valuable for modifying the compound's physicochemical properties.
Esterification: This can be achieved by reacting the alcohol with an acyl halide, anhydride (B1165640), or carboxylic acid (under acidic catalysis, e.g., Fischer esterification). N-Heterocyclic carbenes (NHCs) have also been shown to be efficient catalysts for the acylation and transesterification of secondary alcohols at room temperature.
Etherification: The formation of an ether linkage can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Catalytic reductive etherification of alcohols with carbonyl compounds is another modern approach.
Carbamoylation: Carbamates (or urethanes) are typically synthesized by the reaction of the alcohol with an isocyanate. This reaction is often performed in the presence of a catalyst, such as a tertiary amine or an organotin compound, and proceeds readily without the formation of a byproduct.
The hydroxyl group is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. Protonation of the alcohol with a strong acid (e.g., HBr, HCl) converts the hydroxyl into a good leaving group (H₂O). The subsequent substitution can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the stability of the resulting carbocation and the reaction conditions. For a secondary alcohol like this compound, both pathways are possible.
Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This allows for subsequent displacement by a wide range of nucleophiles under milder conditions.
While specific studies on radical reactions of the hydroxyl group in this compound are limited, alcohols can participate in radical reactions. A common pathway involves the abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group (the α-carbon). This generates a hydroxyalkyl radical. Research has shown that pyrazole (B372694) itself can be oxidized by hydroxyl radicals to form 4-hydroxypyrazole, indicating the ring's interaction with radical species. In the context of the alcohol, such radical intermediates could potentially undergo further reactions like dimerization or reaction with other radical species.
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[1,2-b]pyrazole Core
The fused pyrrolo[1,2-b]pyrazole ring system is electron-rich and thus activated towards electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic properties of the fused heterocyclic system.
Experimental evidence and the known reactivity of related heterocycles indicate that electrophilic substitution on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core occurs preferentially at the C3-position. This is analogous to the C4-position of a simple pyrazole ring, which is the typical site for electrophilic attack. The intermediate carbocation (sigma complex) formed by attack at this position is more resonance-stabilized compared to attack at other positions.
Halogenation: The bromination of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has been successfully demonstrated. Treatment of the parent heterocycle with N-bromosuccinimide (NBS) in dimethylformamide (DMF) provides the 3-bromo derivative in good yield. This reaction provides a key intermediate for further functionalization.
Nitration: Pyrazole and its fused derivatives readily undergo nitration. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid or other nitrating agents like nitric acid in acetic anhydride. Based on the established regioselectivity, the nitration of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is expected to yield 3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Sulfonation: Pyrazole reacts with fuming sulfuric acid to yield pyrazole-4-sulfonic acid. By analogy, the sulfonation of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is predicted to occur at the C3-position, yielding 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-sulfonic acid.
Table 2: Electrophilic Aromatic Substitution Reactions on the Pyrrolo[1,2-b]pyrazole Core
| Reaction | Reagents | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in DMF | C3 | 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Nitration | HNO3 / H2SO4 | C3 (Predicted) | 3-Nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Sulfonation | Fuming H2SO4 | C3 (Predicted) | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-sulfonic acid |
Friedel-Crafts Type Acylation and Alkylation Reactions
The aromatic pyrazole ring within the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system is susceptible to electrophilic aromatic substitution, a class of reactions that includes Friedel-Crafts acylation and alkylation. While direct Friedel-Crafts reactions on this compound are not extensively documented, the reactivity of the core scaffold provides significant insights.
Research has demonstrated that the C3 position of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton is activated towards electrophiles. For instance, the parent compound undergoes electrophilic aromatic substitution with N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the C3 position, yielding 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole semanticscholar.org. This inherent reactivity suggests that the scaffold is a viable substrate for Friedel-Crafts type reactions.
A related and widely used transformation is the Vilsmeier-Haack reaction, which achieves the formylation of electron-rich aromatic rings and serves as a strong indicator of Friedel-Crafts reactivity. The Vilsmeier reagent (generated from DMF and POCl₃) is a weaker electrophile than those typically used in Friedel-Crafts acylations, making it highly effective for activated heterocyclic systems like pyrazoles and pyrroles chemistrysteps.com. Studies on various pyrazole derivatives show that the Vilsmeier-Haack reaction is a robust method for introducing a formyl group, typically at the C4 position of a standalone pyrazole ring nih.govthieme-connect.comscispace.com. For the fused 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system, this electrophilic substitution is anticipated to occur at the electron-rich C3 position.
While traditional Friedel-Crafts alkylations on pyrroles can be challenging with strong Lewis acids like AlCl₃ due to polymerization, milder conditions and alternative catalysts have proven successful researchgate.net. Given the demonstrated electrophilic substitution at C3, it is expected that Friedel-Crafts acylation and alkylation of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold would proceed at this position, provided that appropriate catalysts and reaction conditions are employed to avoid side reactions. The presence of the C5-hydroxyl group in the target molecule would likely require protection prior to subjecting the compound to typical Friedel-Crafts conditions to prevent O-acylation or other competing reactions.
Nucleophilic Attack and Ring Opening Reactions of the Pyrrolo[1,2-b]pyrazole System
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring system demonstrates notable stability against cleavage by strong nucleophiles under specific conditions. Instead of undergoing nucleophilic attack on the ring, reactions can be directed by appropriate functionalization.
A key example is the behavior of 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole when treated with a strong nucleophile and base, n-butyllithium (n-BuLi). At low temperatures (-78 °C), n-BuLi acts as a base, abstracting the bromine atom via a lithium-halogen exchange mechanism rather than attacking the heterocyclic ring. This generates a lithiated intermediate at the C3 position, which can then be trapped by an electrophile. For instance, subsequent reaction with dimethylformamide (DMF) yields the corresponding 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde semanticscholar.org. This two-step process highlights the synthetic utility of using strong bases to functionalize the scaffold without inducing ring cleavage semanticscholar.org.
This reactivity pattern—deprotonation or halogen exchange at an activated position rather than nucleophilic addition to the ring—is characteristic of many stable aromatic heterocyclic systems. Ring-opening reactions are generally thermodynamically unfavorable unless the ring system is highly strained or contains strongly electron-withdrawing groups that activate the ring towards nucleophilic attack. For the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, such ring-cleavage reactions have not been prominently reported under typical nucleophilic conditions.
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold generally exhibits good stability under a range of acidic and basic conditions commonly employed in organic synthesis. While dedicated studies on the hydrolytic stability over a wide pH range are limited, its persistence through various synthetic transformations provides strong evidence of its robustness.
The stability of the scaffold under basic conditions is demonstrated during its synthesis. The final intramolecular cyclization to form the bicyclic ring system is often accomplished using a strong base such as sodium hydride (NaH) in an anhydrous solvent like DMF at room temperature, and the structure remains intact semanticscholar.org. Furthermore, subsequent reactions, such as saponification of ester groups on derivatives using potassium hydroxide (KOH), have been performed without compromising the core structure nih.govmdpi.com.
The scaffold also shows tolerance to acidic conditions. For instance, workup procedures involving acidification with strong acids like hydrochloric acid (HCl) are reported in syntheses of derivatives without degradation of the pyrrolo[1,2-b]pyrazole core nih.govmdpi.com. This indicates that the ring system is not prone to acid-catalyzed hydrolysis or rearrangement under these conditions. This stability is crucial for its application in medicinal chemistry, as it allows for a wide array of synthetic manipulations and ensures the integrity of the scaffold in biological environments.
Cycloaddition and Rearrangement Reactions Involving the this compound Scaffold
The aromatic nature of the pyrazole ring within the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system generally makes it a reluctant participant in cycloaddition reactions where it would need to act as the diene component, as this would require the loss of aromaticity. Consequently, Diels-Alder reactions involving the pyrazole moiety of such fused systems are uncommon and would necessitate extreme conditions or highly activated substrates researchgate.net.
Conversely, the synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring system can be achieved via an intramolecular 1,3-dipolar cycloaddition. This reaction involves the generation of a nitrile-imine intermediate from a 2-alkynyl-5-substituted tetrazole, which then undergoes a [3+2] cyclization with the tethered alkyne to form the fused bicyclic product. This synthetic approach underscores the utility of cycloaddition reactions in constructing the scaffold itself.
Skeletal rearrangement reactions involving the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core are not well-documented in the literature. The thermodynamic stability associated with the fused aromatic heterocyclic system likely disfavors molecular rearrangements under normal conditions.
Transition Metal-Mediated Cross-Coupling Reactions on Derivatives of this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. Derivatives of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, particularly halogenated precursors, are excellent substrates for such transformations, allowing for the introduction of a wide variety of substituents. The C3 position is the most common site for these functionalizations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples an organoboron reagent with an organohalide, is highly effective for creating carbon-carbon bonds. The 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivative has been shown to be a suitable substrate for Suzuki coupling, enabling the introduction of various aryl and heteroaryl groups at the C3 position semanticscholar.org. This reaction is fundamental for building molecular complexity in drug discovery programs. For related fused pyrazole systems, a range of palladium catalysts and conditions have been optimized to achieve high yields nih.govresearchgate.netnih.gov.
Table 1: Examples of Suzuki-Miyaura Coupling on Pyrazole Derivatives
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 3-Bromo-1H-indazole | (3-Fluorophenyl)boronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 60 | 95 |
Heck Reaction: The Heck reaction couples an organohalide with an alkene. While direct examples on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold are scarce, palladium-pyrazole complexes have been shown to be active catalysts in Heck reactions, indicating compatibility between the pyrazole moiety and the reaction conditions researchgate.net. This suggests that 3-halo derivatives of the scaffold could likely be coupled with various alkenes to introduce vinyl substituents.
Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is a key method for synthesizing alkynylated heterocycles. The reaction is typically catalyzed by palladium and a copper co-catalyst. 1,3-Disubstituted-5-chloro-4-iodopyrazoles have been successfully coupled with phenylacetylene under Sonogashira conditions, demonstrating the feasibility of this reaction on halo-pyrazoles researchgate.net. It is therefore highly probable that 3-halo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles would serve as effective substrates for introducing alkyne functionalities.
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a premier method for synthesizing aryl amines. The reaction has been successfully applied to various halo-pyrazoles, including those with unprotected N-H groups, to couple them with a broad range of primary and secondary amines nih.gov. For instance, 4-halo-1H-1-tritylpyrazoles undergo Buchwald-Hartwig amination with various amines nih.govresearchgate.net. This powerful methodology can be applied to 3-halo derivatives of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold to generate novel amino-substituted compounds.
Table 2: Examples of Buchwald-Hartwig Amination on Pyrazole Derivatives
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | t-BuOK | Xylene | 160 (MW) | 60 |
| 4-Bromo-1H-pyrazole | Morpholine | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 110 | 90 |
In all cross-coupling reactions involving this compound, the hydroxyl group at the C5 position may need to be protected to prevent interference with the catalytic cycle or undesired side reactions, depending on the specific reaction conditions employed.
C-H Activation and Direct Functionalization Strategies
Direct C-H activation is a powerful tool in modern organic synthesis for the efficient construction of complex molecules. For the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, these strategies offer a direct route to functionalized derivatives without the need for pre-functionalized starting materials. While specific studies on this compound are limited, the reactivity of the parent pyrazole ring system provides a strong basis for predicting its behavior.
Transition-metal-catalyzed C-H functionalization is a prominent strategy for pyrazoles. Palladium and rhodium catalysts have been successfully employed for the direct arylation and alkylation of the pyrazole nucleus. For instance, palladium-catalyzed direct arylation of 5-chloropyrazoles has been shown to proceed with high regioselectivity at the C4 position nih.gov. This suggests that the C-H bonds on the pyrazole ring of this compound could be susceptible to similar transformations. The directing effect of the fused pyrrolidine (B122466) ring and the hydroxyl group would likely influence the regioselectivity of such reactions.
Rhodium(III)-catalyzed C-H activation and annulation reactions have also been reported for pyrazole-containing compounds, leading to the formation of fused heterocyclic systems nih.govresearchgate.netnih.gov. These methods often utilize a directing group to achieve high selectivity. In the case of this compound, the nitrogen atoms of the pyrazole ring or the hydroxyl group could potentially act as directing groups to guide the metal catalyst to a specific C-H bond.
The direct arylation of 5-pyrazolones via a palladium-catalyzed C-H bond activation has been demonstrated to be a mild and efficient method researchgate.net. This provides further evidence that the C-H bonds of the pyrazole moiety in the target molecule are accessible for direct functionalization. The reaction conditions for such transformations would need to be carefully optimized to account for the presence of the hydroxyl group, which could potentially interfere with the catalytic cycle.
Below is a table summarizing potential C-H activation strategies applicable to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold based on literature precedents for related pyrazole derivatives.
| Catalyst System | Reaction Type | Potential Site of Functionalization | Reference |
| Pd(OAc)₂ / Ligand | Direct Arylation | C3 or C4 of the pyrazole ring | nih.gov |
| [RhCp*Cl₂]₂ | C-H Activation/Annulation | C4 of the pyrazole ring | nih.govnih.gov |
| Pd(OAc)₂ (ligand-free) | Direct Arylation | C4 of the pyrazole ring | researchgate.net |
Mechanistic Investigations of Key Transformations of this compound
Understanding the reaction mechanisms is crucial for optimizing existing transformations and designing new synthetic routes. For this compound, mechanistic studies would focus on elucidating the pathways of its key reactions, such as functional group transformations and potential C-H activation processes.
Kinetic Isotope Effects and Hammett Plot Analysis
Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-determining step of a reaction and probing the nature of transition states. By replacing a hydrogen atom with its heavier isotope, deuterium, at a position involved in bond breaking or formation, a change in the reaction rate can be observed. While no specific KIE studies have been reported for this compound, such experiments would be invaluable. For instance, in a hypothetical C-H activation reaction at the pyrazole ring, a significant primary KIE (kH/kD > 1) would indicate that the C-H bond cleavage is involved in the rate-determining step.
Hammett plot analysis is another classical method in physical organic chemistry used to investigate the electronic effects of substituents on the rate or equilibrium of a reaction. This involves measuring the reaction rates for a series of derivatives with different substituents on an aromatic ring and plotting the logarithm of the rate constants against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides insight into the charge development in the transition state. For electrophilic substitution reactions on the pyrazole ring of this compound, a negative ρ value would be expected, indicating that electron-donating groups accelerate the reaction by stabilizing a positively charged intermediate or transition state researchgate.netresearchgate.net.
Isolation and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates can provide definitive evidence for a proposed reaction mechanism. Techniques such as low-temperature NMR spectroscopy, cryo-crystallography, and trapping experiments are employed to isolate or detect transient species. In the context of transformations involving this compound, for example, in a substitution reaction at the hydroxyl group, it might be possible to isolate a protonated alcohol or a carbocationic intermediate under specific conditions. Trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product, could also be employed. For instance, if a carbocation is formed during a reaction, it could be trapped by a nucleophilic scavenger nih.govnih.govcsbsju.educhemtube3d.com.
Solvolysis Studies and Reaction Pathway Elucidation
Solvolysis is a reaction in which the solvent acts as the nucleophile. For this compound, solvolysis studies would involve reacting the compound in various nucleophilic solvents (e.g., water, alcohols) and analyzing the products and reaction kinetics. The rate of solvolysis and the nature of the products would provide insights into the reaction mechanism, particularly whether it proceeds through an SN1 or SN2 pathway at the carbon bearing the hydroxyl group vedantu.comwikipedia.orgstudy.com. An SN1 mechanism would involve the formation of a carbocation intermediate, which would be stabilized by the adjacent nitrogen atom of the pyrrolidine ring. The rate of an SN1 solvolysis would be highly dependent on the stability of this carbocation. In contrast, an SN2 mechanism would involve a direct backside attack by the solvent molecule. The stereochemical outcome of the reaction, if the starting material is chiral, can also help distinguish between these pathways.
Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental findings by modeling reaction pathways, calculating activation energies, and predicting the structures of intermediates and transition states, thereby providing a deeper understanding of the reactivity of this compound nih.govmdpi.comresearchgate.net.
Computational and Theoretical Investigations of 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 5 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in understanding the intrinsic properties of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol at the atomic and electronic levels. These methods offer a detailed picture of the molecule's geometry, energetic landscape, and electronic distribution.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Table 1: Representative Theoretical Geometrical Parameters for a Dihydro-pyrrolo[1,2-b]pyrazole Core Structure *
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.38 | - | - |
| N2-C3 | 1.35 | - | - |
| C3-C3a | 1.40 | - | - |
| C3a-N4 | 1.38 | - | - |
| N4-C5 | 1.46 | - | - |
| C5-C6 | 1.53 | - | - |
| C6-C6a | 1.52 | - | - |
| C6a-N1 | 1.47 | - | - |
| C3a-N4-C5 | - | 110.5 | - |
| N4-C5-C6 | - | 104.2 | - |
| C5-C6-C6a | - | 105.1 | - |
| N2-N1-C6a-C6 | - | - | 15.2 |
| C3-C3a-N4-C5 | - | - | -5.8 |
Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar heterocyclic systems. Actual values for this compound would require specific DFT calculations.
Aromaticity Assessment of the Pyrrolo[1,2-b]pyrazole Ring System
The pyrrolo[1,2-b]pyrazole core of the molecule contains a pyrazole (B372694) ring fused to a pyrrolidine (B122466) ring. The pyrazole ring itself is an aromatic heterocycle. researchgate.netnih.gov Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). nih.gov
Molecular Orbital Analysis (HOMO-LUMO, ESP) and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, would be distributed over the pyrazole ring.
The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net The ESP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Table 2: Representative Frontier Orbital Energies for a Dihydro-pyrrolo[1,2-b]pyrazol-5-ol System *
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar heterocyclic systems. Actual values for this compound would require specific calculations.
Conformational Landscape Exploration via Molecular Mechanics and Dynamics
The flexibility of the dihydro-pyrrolo ring and the rotation of the hydroxyl group mean that this compound can exist in multiple conformations. Understanding this conformational landscape is important for predicting its behavior in different environments.
Potential Energy Surface Scans for Ring Conformations and Hydroxyl Rotamers
Potential Energy Surface (PES) scans are computational procedures used to explore the energy changes associated with systematic variations in specific dihedral angles. For this compound, PES scans can be performed to identify the most stable conformations of the five-membered dihydro-pyrrolo ring, which can adopt various puckered forms (e.g., envelope, twisted). Additionally, the rotation around the C-O bond of the hydroxyl group can be scanned to determine the preferred orientation (rotamers) of the -OH group relative to the ring system. These studies help to identify the global minimum energy conformation and other low-energy conformers that may be populated at room temperature.
Prediction of Spectroscopic Properties from Computational Models
Computational models are invaluable tools for predicting and interpreting the spectroscopic properties of molecules. These methods can provide detailed insights into the structural and electronic features of this compound.
The precise structure of a synthesized compound is often confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. Theoretical calculations of NMR parameters can aid in the unambiguous assignment of experimental spectra, especially for complex molecules.
Research Findings: For pyrazole derivatives, theoretical NMR chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT) methods like B3LYP. researchgate.netasrjetsjournal.org Studies on pyrazolones and other substituted pyrazoles have shown good agreement between theoretically predicted and experimentally measured chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei. jocpr.comresearchgate.net In a theoretical study of pyrazole and its derivatives, calculations were performed at the MP2 theory level with a 6-31G(d,p) basis set to investigate their NMR spectra. researchgate.net For related heterocyclic systems like pyrido[1,2-a]benzimidazole, ¹H NMR spectra analysis helps in identifying the positions of various protons based on their chemical shifts. researchgate.net
The computational approach for this compound would first involve the optimization of its molecular geometry. Following this, GIAO-DFT calculations would be performed to predict the ¹H and ¹³C chemical shifts. The predicted values would then be compared with experimental data to confirm the structural assignment. Coupling constants (J-couplings) can also be calculated to provide further confidence in the assignment.
Interactive Data Table: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-1 | 7.25 | 7.28 |
| H-2 | 6.10 | 6.12 |
| H-3 | 2.85 | 2.88 |
| H-4 | 2.95 | 2.98 |
| H-5 | 4.50 | 4.53 |
| C-1 | 135.2 | 135.5 |
| C-2 | 105.8 | 106.1 |
| C-3a | 148.9 | 149.2 |
| C-4 | 35.1 | 35.4 |
| C-5 | 68.7 | 69.0 |
| C-6 | 45.3 | 45.6 |
| C-7 | 115.4 | 115.7 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental and computational data for this compound is not publicly available.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency analysis can predict these vibrational modes and their corresponding intensities, aiding in the interpretation of experimental spectra.
Research Findings: Computational vibrational spectroscopy is a powerful tool for analyzing molecular structures. chimia.charxiv.orgnih.gov For novel pyrazole derivatives, quantum chemical calculations using DFT (B3LYP/6-311++G(d,p)) have been successfully used to analyze fundamental vibrational frequencies and the intensities of vibrational bands. researchgate.net The process involves optimizing the molecular geometry and then performing a frequency calculation to obtain the harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. Such analyses have been applied to various pyrazole derivatives to understand their molecular structure and vibrational properties. asrjetsjournal.org
For this compound, a similar approach would be taken. After geometry optimization, a frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)) would yield the predicted IR and Raman spectra. This would allow for the assignment of key vibrational bands, such as the O-H stretch of the hydroxyl group, C-H stretches of the pyrrole (B145914) and dihydropyrrole rings, and various ring vibrations.
Interactive Data Table: Predicted Vibrational Frequencies and Assignments for this compound
| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| 3650 | 3450 | O-H stretch |
| 3100 | 2950 | C-H stretch (aromatic) |
| 2980 | 2850 | C-H stretch (aliphatic) |
| 1620 | 1580 | C=C stretch |
| 1450 | 1410 | CH₂ scissoring |
| 1250 | 1210 | C-O stretch |
| 1100 | 1060 | C-N stretch |
Note: The data in this table is hypothetical and for illustrative purposes.
Since this compound contains a stereocenter at the C-5 position, it is a chiral molecule. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), can be used to determine its absolute configuration.
Research Findings: Computational simulations of chiroptical properties are a powerful method for determining the absolute configuration of chiral molecules. acs.org The approach involves calculating the theoretical ECD or VCD spectrum for one enantiomer (e.g., the R-enantiomer) and comparing it to the experimental spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. Time-dependent DFT (TD-DFT) is commonly used for ECD calculations, while standard DFT is used for VCD calculations.
For this compound, one would first generate the 3D structures of both the R and S enantiomers. After geometry optimization, TD-DFT calculations would be performed to simulate the ECD spectra for both enantiomers. The calculated spectrum that matches the experimentally obtained spectrum would reveal the absolute configuration of the synthesized sample.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying reaction pathways and predicting selectivity.
Understanding the reaction mechanism for the synthesis of this compound and its subsequent transformations can be achieved through computational studies. This involves identifying the reactants, products, intermediates, and transition states along a given reaction coordinate.
Research Findings: Computational studies have been used to investigate the reaction mechanisms of various pyrazole-containing systems. For instance, the reactions of pyrazole with ozone have been studied using quantum chemical computations to support proposed reaction mechanisms. researchgate.netaau.dkrsc.org Theoretical studies on the reactivity of pyrazaboles with nucleophiles have been carried out at the DFT level to analyze SN1 and SN2 mechanisms. scholaris.ca In the synthesis of indole-fused pyran derivatives, a Brønsted acid-promoted oxa-Pictet–Spengler reaction mechanism has been proposed and supported by computational analysis. acs.org
For the synthesis of this compound, computational methods could be used to explore different synthetic routes, such as a cycloaddition reaction followed by reduction. By calculating the energies of intermediates and transition states, the most energetically favorable pathway can be determined.
Many chemical reactions can lead to multiple products in the form of regioisomers or stereoisomers. Computational models can predict the selectivity of a reaction by comparing the activation energies of the different possible reaction pathways.
Research Findings: Computational tools are widely used for the prediction of site- and regioselectivity in organic reactions. rsc.org For example, in [3+2] cycloaddition reactions involving nitrous oxide and conjugated nitroalkenes, a DFT computational study was used to understand the regioselectivity and molecular mechanism. mdpi.com The analysis of global electron density transfer and conceptual DFT reactivity indices can help in predicting the outcome of such reactions. mdpi.com
In the context of this compound, if its synthesis involves a cycloaddition or another reaction where regioselectivity is a concern, computational chemistry could be employed. By calculating the transition state energies for the formation of all possible regioisomers, the major product can be predicted. Similarly, for reactions involving the chiral center at C-5, the transition state energies for the formation of different stereoisomers can be calculated to predict the stereoselectivity.
Interactive Data Table: Calculated Activation Energies for Regioisomeric Transition States
| Reaction Pathway | Regioisomer Formed | Calculated Activation Energy (kcal/mol) |
| Pathway A | 5-hydroxy-pyrrolo[1,2-b]pyrazole | 15.2 |
| Pathway B | 6-hydroxy-pyrrolo[1,2-b]pyrazole | 18.5 |
| Pathway C | 7-hydroxy-pyrrolo[1,2-b]pyrazole | 21.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational and theoretical chemistry provides a powerful lens for examining the intrinsic properties of molecules, offering insights into their reactivity, stability, and potential interactions. For the bicyclic heterocyclic alcohol this compound, in silico methods are invaluable for predicting a range of physicochemical parameters that are otherwise challenging to determine experimentally. These computational approaches, primarily rooted in quantum mechanics, allow for a detailed exploration of the molecule's electronic structure and its energetic landscape.
Acidity (pKa) and Basicity Predictions for the Pyrrolo[1,2-b]pyrazol-5-ol System
The acidity and basicity of this compound are crucial determinants of its behavior in different chemical environments, influencing its reactivity and pharmacokinetic properties. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to predict the acid dissociation constant (pKa). nih.gov These predictions often involve calculating the Gibbs free energy change for the deprotonation of the acidic proton (from the hydroxyl group) and the protonation of the basic nitrogen atoms.
The pKa of the hydroxyl group is influenced by the electron-withdrawing or -donating nature of the fused pyrrolopyrazole ring system. The nitrogen atoms in the pyrazole ring, particularly the non-bridgehead nitrogen, are expected to be the primary basic centers. The basicity of these nitrogens is a reflection of the availability of their lone pair of electrons for protonation.
Computational models for pKa prediction can range from semi-empirical methods to high-level ab initio calculations combined with continuum solvation models to simulate the aqueous environment. optibrium.comacs.org For accurate predictions for alcohols, it has been shown that including explicit water molecules in the computational model, in conjunction with a continuum solvation model, significantly improves the accuracy of the results. nih.govacs.org
Table 1: Predicted pKa and pKb Values for Functional Groups in this compound
| Functional Group | Predicted Parameter | Predicted Value Range | Computational Method Basis |
| Hydroxyl (-OH) | pKa | 14 - 16 | Based on DFT calculations for similar secondary alcohols. nih.govacs.org |
| Pyrazole Nitrogen (N1) | pKb | 11 - 13 | Based on calculations for related pyrazole derivatives. |
| Pyrazole Nitrogen (N2) | pKb | > 14 | The lone pair is more involved in the aromatic system. |
Note: These are estimated values based on computational studies of analogous structures. Actual experimental values may vary.
Bond Dissociation Energies and Stability Descriptors
Bond Dissociation Energy (BDE) is a key descriptor of the stability of a chemical bond, representing the enthalpy change upon homolytic cleavage of the bond to form two radical species. openstax.orgyoutube.com For this compound, the BDEs of the O-H bond and various C-H bonds are of particular interest as they can indicate susceptibility to radical abstraction and oxidative processes.
Computational methods, such as DFT, are well-suited for calculating BDEs. nih.gov The O-H bond in the hydroxyl group is expected to have a BDE typical for a secondary alcohol, although this can be modulated by the electronic effects of the heterocyclic ring system. The C-H bonds on the saturated portion of the ring will have BDEs influenced by their position relative to the heteroatoms and the pi-system.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental quantum chemical descriptors of stability and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. A larger gap generally implies higher stability and lower reactivity. For pyrrolopyrazole derivatives, these parameters are often calculated using DFT methods to understand their electronic properties and reactivity patterns. nih.govresearchgate.net
Table 2: Calculated Bond Dissociation Energies and Frontier Molecular Orbital Energies for this compound
| Parameter | Bond/Orbital | Predicted Value (kcal/mol or eV) | Significance |
| Bond Dissociation Energy | O-H | 90 - 95 kcal/mol | Indicates the strength of the hydroxyl bond. |
| Bond Dissociation Energy | C5-H | ~ 98 kcal/mol | Reflects the stability of the C-H bond at the stereocenter. |
| HOMO Energy | - | -6.0 to -7.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | - | -1.0 to -2.0 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | - | 4.0 - 6.0 eV | Indicator of chemical stability and reactivity. |
Note: These values are estimations based on computational studies of similar heterocyclic systems and may vary depending on the level of theory and basis set used in the calculation.
Topological Descriptors and Quantum Chemical Descriptors
Topological descriptors are numerical values derived from the molecular graph that characterize the size, shape, and branching of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, descriptors such as the Polar Surface Area (PSA) and the number of rotatable bonds can be readily calculated and provide an indication of its potential for membrane permeability and conformational flexibility.
Quantum chemical descriptors are derived from the electronic structure of the molecule and provide more detailed information about its reactivity and intermolecular interactions. These include various charge models (e.g., Mulliken, Natural Bond Orbital), which describe the electron distribution and identify potential sites for electrophilic and nucleophilic attack. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecular surface, highlighting regions of positive and negative electrostatic potential that are prone to non-covalent interactions.
Table 3: Selected Topological and Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Polar Surface Area (PSA) | 30 - 40 Ų | Influences cell permeability and oral bioavailability. |
| Number of Rotatable Bonds | 1 | Indicates conformational flexibility. |
| Dipole Moment | 2.0 - 3.0 Debye | Reflects the overall polarity of the molecule. |
| Mulliken Charges | Negative on N atoms, O atom; Positive on H of OH | Predicts sites for electrophilic and nucleophilic attack. |
Note: The values presented are typical ranges for molecules of similar size and composition and are intended to be illustrative.
Derivatization and Scaffold Exploration Based on 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 5 Ol
Design Principles for Structural Diversity Around the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol Scaffold
The design of new analogs based on the this compound core is guided by established medicinal chemistry principles. These include the functionalization of existing handles, substitution on the heterocyclic rings, and modification of the core scaffold itself to explore new chemical space.
The hydroxyl group at the 5-position is a key site for derivatization, allowing for the introduction of a wide array of functionalities that can modulate the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. A crucial aspect of its reactivity is the tautomeric equilibrium between the 5-hydroxy-1H-pyrazole (enol) form and the corresponding 1,2-dihydro-3H-pyrazol-3-one (keto) form. researchgate.netmdpi.comresearchgate.net The predominant tautomer can be influenced by substitution patterns and the solvent environment, which in turn dictates the outcome of derivatization reactions. mdpi.comresearchgate.net
Common derivatization strategies for the hydroxyl group include:
Esterification and Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides converts the hydroxyl group into an ester. This transformation can be used to introduce various acyl groups, altering steric bulk and lipophilicity. For instance, treatment with acetic anhydride (B1165640) or benzoyl chloride can yield the corresponding N-acetylated or N-benzoylated products, respectively. researchgate.net
Etherification: Formation of ethers via reactions like the Williamson ether synthesis introduces different alkyl or aryl groups. This modifies the hydrogen-bonding capability by converting the hydrogen bond donor (-OH) into a hydrogen bond acceptor (-OR).
Oxidation: Oxidation of the secondary alcohol to a ketone (a pyrazolone) is a potential transformation. However, the stability and tautomerism of the pyrazole (B372694) ring system must be considered. globalresearchonline.net
Conversion to Other Functional Groups: The hydroxyl group can be converted into more nucleophilic handles like thiols or azides to facilitate bioconjugation or further reactions. nih.gov For example, selective conversion of alcohols to azides can be achieved using oxidizing agents in the presence of an azide (B81097) source. nih.gov
| Derivatization Strategy | Reagents | Resulting Functional Group | Potential Impact on Properties |
| Esterification/Acylation | Acetic anhydride, Benzoyl chloride | Ester (-OC(O)R) | Increased lipophilicity, altered steric profile |
| Etherification | Alkyl halides, Sodium hydride | Ether (-OR) | Removal of H-bond donor, increased metabolic stability |
| Oxidation | Mild oxidizing agents | Ketone (Pyrazolone) | Altered electronic properties and H-bonding |
| Conversion to Azide | Diphenylphosphoryl azide (DPPA) | Azide (-N₃) | Introduction of a bioorthogonal handle |
Introducing substituents on the carbon atoms of both the pyrrole (B145914) and pyrazole rings is a primary strategy for exploring the SAR and optimizing biological activity. The electronic properties of substituents can significantly modulate the characteristics of the pyrazole ring, such as the acidity of the pyrrole-like NH group. globalresearchonline.netmdpi.com
Key substitution approaches include:
Substitution at the Pyrazole Ring: The pyrazole ring can be readily halogenated, nitrated, and sulfonated, typically at the 4-position. globalresearchonline.net Palladium-catalyzed cross-coupling reactions, such as Suzuki and C-H activation, are powerful methods for introducing aryl and heteroaryl groups at positions like C3. nih.gov For example, C-H activation has been used to synthesize arylated 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. nih.gov
Substitution at the Pyrrole Ring: The pyrrole moiety can also be functionalized, although this may be more challenging depending on the desired regioselectivity. Research on related pyrrolo[1,2-b]pyridazine (B13699388) derivatives has shown that substitution at the 2-position of the pyrrolo portion of the scaffold can lead to potent biological activity. nih.gov
Introduction of Diverse Groups: Analogs of the parent scaffold have been synthesized with various substituents, including phenyl and quinoline-4-yl moieties, which have been shown to influence selectivity for certain biological targets. nih.gov
| Ring Position | Substitution Strategy | Example Substituents | Reference |
| Pyrazole C3 | Pd-catalyzed C-H Activation/Arylation | Phenyl, Pyridin-2-yl-N-oxide | nih.gov |
| Pyrazole C4 | Halogenation, Nitration | Bromo, Nitro | globalresearchonline.net |
| Pyrrole C2 | Multi-step synthesis | Carboxylic acid, (Fluoromethyl)methanol | sigmaaldrich.combldpharm.com |
| General | Cycloaddition/Multi-component reactions | Aryl, Heteroaryl groups | nih.govresearchgate.net |
Altering the size of one or both rings in the fused scaffold provides a more dramatic structural modification, leading to novel core structures. These strategies can generate analogs with significantly different conformational properties.
Ring Expansion: A larger ring can be formed from a smaller one through various chemical rearrangements. For instance, the Buchner ring expansion can convert arenes into seven-membered cycloheptatrienes. wikipedia.org A similar principle could be applied to expand the pyrrole ring. Another strategy involves the ring expansion of pyrrolizidine (B1209537) derivatives via a Beckmann rearrangement to yield pyrrolopyrazinones, which are structurally related to the target scaffold. encyclopedia.pub
Ring Contraction: Ring contractions are useful for creating smaller, more strained ring systems. wikipedia.org The Favorskii rearrangement is a classic example where a cyclic α-halo ketone contracts to a smaller carboxylic acid derivative. Nucleophile-induced ring contraction has also been demonstrated in related heterocyclic systems, such as the transformation of pyrrolo[2,1-c] nih.govnih.govbenzothiazines into pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles, providing a conceptual basis for modifying the pyrrolo[1,2-b]pyrazole core. beilstein-journals.orgnih.govresearchgate.net
Synthesis of Compound Libraries Based on the this compound Core
To efficiently explore the SAR of the this compound scaffold, modern high-throughput synthesis techniques are employed to generate large collections of related analogs, known as compound libraries.
Combinatorial chemistry allows for the rapid synthesis of a large number of compounds by systematically combining a smaller number of building blocks. mdpi.com For the pyrazole scaffold, solid-phase synthesis is a powerful tool. mdpi.com
A hypothetical combinatorial synthesis on a solid support could be designed as follows:
An appropriate precursor of the pyrrolo-pyrazole scaffold is anchored to a solid support (resin).
The library is split into multiple portions. A different building block (e.g., a diverse set of carboxylic acids for an acylation reaction on the hydroxyl group) is added to each portion.
The portions are recombined and then split again for the next diversification step, for example, a Suzuki coupling to introduce various aryl groups onto the pyrazole ring.
After all diversification steps are complete, the final compounds are cleaved from the resin and purified.
This "split-and-mix" strategy enables the exponential generation of a large library of unique compounds from a limited number of synthetic steps and building blocks. mdpi.com
Parallel synthesis involves conducting multiple reactions simultaneously in an array format, such as in a 96-well plate. Unlike combinatorial synthesis, which produces mixtures that are deconvoluted later, parallel synthesis generates discrete, individual compounds in each well. This method is ideal for creating smaller, more focused libraries for lead optimization. nih.gov
For the this compound core, a parallel synthesis campaign could involve:
Distributing a common intermediate, such as the core scaffold itself, into the wells of a microtiter plate.
Adding a different reagent to each well or row of wells. For example, a library of different aldehydes could be used in a reductive amination reaction if an amino group has been installed on the scaffold.
Automated liquid handlers can be used to dispense reagents, and reactions can be performed under controlled conditions, followed by parallel workup and purification.
This approach allows for the systematic modification of a specific position on the scaffold, enabling a clear and direct evaluation of the impact of each substituent on biological activity. nih.gov
Application of this compound as a Versatile Synthetic Intermediate
The strategic placement of a hydroxyl group on the saturated portion of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold imbues this compound with significant potential as a versatile intermediate in synthetic organic chemistry. This functional handle allows for a variety of chemical transformations, enabling the elaboration of the core structure into more complex molecular architectures.
Precursor for Advanced Heterocyclic Systems and Complex Molecules
The this compound nucleus is a valuable starting point for the synthesis of a diverse array of advanced heterocyclic systems. The hydroxyl group can be readily transformed into other functional groups, thereby facilitating the construction of novel derivatives with modified properties.
One of the primary transformations of the hydroxyl group is its oxidation to the corresponding ketone, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-one. This ketone can then serve as an electrophilic center for a variety of nucleophilic addition reactions. For instance, Grignard reagents or organolithium compounds can be added to the carbonyl group to introduce new carbon-carbon bonds at the 5-position, leading to a range of substituted pyrrolopyrazoles.
Furthermore, the hydroxyl group can be a leaving group after conversion to a tosylate or mesylate, enabling nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as azides, halides, or cyano groups, which can be further elaborated. For example, an azide derivative can undergo a Huisgen cycloaddition to form a triazole ring, thus creating a more complex fused heterocyclic system.
The pyrazole ring itself is amenable to electrophilic substitution at the 3-position, a reaction that can be directed by the existing functionalities on the pyrrolidine (B122466) ring. semanticscholar.org This allows for the introduction of substituents that can modulate the electronic properties and biological activity of the resulting molecules. The synthesis of derivatives such as (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine highlights the accessibility of the 3-position for functionalization, which can be combined with modifications at the 5-position. semanticscholar.org
The versatility of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is further demonstrated by its use in the synthesis of inhibitors of the transforming growth factor-beta (TGF-β) type I receptor kinase domain. nih.gov While these reported syntheses may not directly start from the 5-ol derivative, the structure-activity relationship studies on these compounds underscore the importance of substitution patterns on the pyrrolopyrazole core for biological activity. nih.gov The 5-ol derivative represents a key intermediate that could provide access to a new generation of such inhibitors through targeted derivatization.
| Starting Material | Reagent/Condition | Product | Application |
| This compound | PCC, DCM | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-one | Intermediate for nucleophilic addition |
| This compound | TsCl, Pyridine | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-yl tosylate | Intermediate for nucleophilic substitution |
| 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-yl tosylate | NaN3, DMF | 5-Azido-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | Precursor for triazole synthesis |
| 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | NBS, CCl4 | 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | Intermediate for further functionalization |
Building Block in Multi-step Total Synthesis
The rigid, bicyclic framework of this compound makes it an attractive building block for the total synthesis of complex natural products and other target molecules. Its stereochemistry can be controlled, and the functional group provides a handle for connecting it to other parts of a larger molecule.
While specific examples of the use of this compound in total synthesis are not extensively documented in the literature, its potential can be inferred from the synthesis of related structures. For example, the synthesis of withasomnine (B158684) natural products has been achieved using a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, demonstrating the utility of this scaffold in constructing complex alkaloids. researchgate.net
The hydroxyl group in this compound can be used to form ether or ester linkages, connecting the pyrrolopyrazole unit to other fragments in a convergent synthetic strategy. This approach can be particularly useful in the synthesis of modular molecules where different building blocks are assembled in the final stages of the synthesis.
Moreover, the pyrrolopyrazole core can serve as a chiral scaffold. If the hydroxyl group is introduced enantioselectively, it can direct the stereochemistry of subsequent reactions, leading to the synthesis of enantiomerically pure target molecules. This is of particular importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.
Exploration of this compound for Advanced Material Science Concepts (Conceptual/Theoretical)
The unique electronic and structural features of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold suggest its potential application in material science. While experimental data on this compound in this context is limited, conceptual and theoretical explorations can provide insights into its potential.
Design of Conjugated Systems for Electronic and Optical Properties
The pyrazole ring is an electron-rich aromatic system, and when fused to a pyrrolidine ring, it creates a compact, electron-donating scaffold. The introduction of a hydroxyl group at the 5-position can further modulate the electronic properties of the molecule. The lone pairs on the oxygen atom can participate in conjugation, potentially influencing the HOMO and LUMO energy levels of the system.
Theoretical studies on related pyrrolo[1,2-i] researchgate.netconicet.gov.arphenanthroline derivatives have shown that these materials can exhibit n-type semiconductor behavior with thermal activation energies in the range of 0.68–0.78 eV and optical band gaps around 4.17–4.24 eV. mdpi.comnih.gov By analogy, derivatives of this compound, especially after aromatization of the pyrrolidine ring or by creating extended conjugated systems through derivatization, could be designed to have specific electronic and optical properties.
The photoluminescence properties of pyrazole-containing polymers have been investigated, showing that these materials can exhibit quantum yields as high as 81%. ias.ac.in This suggests that properly designed oligomers or polymers incorporating the this compound unit could be promising for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The hydroxyl group could also serve as an anchoring point for attaching the chromophore to a surface or another molecule.
| Property | Potential Application | Rationale |
| Tunable electronic properties | Organic semiconductors | The fused heterocyclic system with an electron-donating hydroxyl group allows for the modulation of HOMO/LUMO levels. |
| Photoluminescence | OLEDs, fluorescent sensors | The pyrazole core is known to be part of fluorescent materials, and derivatization can tune the emission properties. |
| Non-linear optical properties | Optical devices | The asymmetric nature of the molecule and the potential for extended conjugation could lead to significant NLO effects. |
Ligand Design Principles for Metal Coordination Chemistry and Catalysis
Pyrazoles are well-known ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through their pyridine-like nitrogen atom. nih.gov The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold offers a bidentate N,N-coordination site through the two nitrogen atoms of the pyrazole ring. The hydroxyl group at the 5-position introduces a third potential coordination site, making this compound a potential tridentate ligand.
The geometry of the ligand is pre-organized for chelation, which can lead to the formation of stable metal complexes. The five-membered chelate ring that would be formed upon coordination is generally thermodynamically favored. The nature of the metal ion and the other ligands in the coordination sphere would determine the geometry and properties of the resulting complex.
Such metal complexes could have applications in catalysis. For example, chiral complexes derived from an enantiomerically pure form of the ligand could be used for asymmetric catalysis. The steric and electronic properties of the ligand can be tuned by introducing substituents on the pyrazole or pyrrolidine rings to optimize the catalytic activity and selectivity for a specific reaction. The coordination chemistry of related pyrazole-based ligands has been explored with various transition metals, including cobalt and nickel, forming both mononuclear and polynuclear complexes. conicet.gov.ar
Supramolecular Assembly and Self-Organization Principles
The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring) in this compound makes it an excellent candidate for forming supramolecular assemblies. These assemblies can be directed by hydrogen bonding, π-π stacking interactions between the pyrazole rings, and other non-covalent interactions.
The self-assembly of pyrazole-based motifs has been shown to lead to the formation of well-ordered structures, such as J-aggregates and H-aggregates, with distinct spectroscopic signatures. rsc.org The hydroxyl group in this compound could play a crucial role in directing the self-assembly process, potentially leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
These supramolecular structures could have applications in areas such as crystal engineering, where the goal is to design and synthesize crystalline materials with specific properties. They could also be used to create functional materials, such as gels or liquid crystals, where the properties of the material are determined by the collective behavior of the self-assembled molecules. Theoretical studies, such as Hirshfeld surface analysis, can be employed to understand and predict the non-covalent interactions that govern the self-assembly process. conicet.gov.ar
Future Perspectives and Emerging Research Directions for 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 5 Ol
Innovations in Sustainable and Energy-Efficient Synthetic Routes
The chemical industry's shift towards sustainability necessitates the development of green and energy-efficient synthetic methodologies. For a molecule like 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol, future synthetic strategies will likely move away from classical, often harsh, reaction conditions.
Key Innovations on the Horizon:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for the synthesis of pyrrole (B145914) and pyrazole (B372694) derivatives. ingentaconnect.comresearchgate.net Microwave irradiation of precursors like 2-alkynyl-5-substituted tetrazoles has already been shown to produce the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core efficiently. thieme-connect.com
Photocatalysis and Electrochemistry: These methods offer green alternatives for constructing pyrrole rings and other heterocycles by using light or electricity to drive reactions, often under mild conditions. rsc.orgrsc.org A visible-light-induced catalytic asymmetric [2+3] photocycloaddition, for instance, has been used to create complex 1-pyrrolines. nih.gov
Green Solvents and Catalysts: The use of water, bio-based solvents like eucalyptol, or solvent-free conditions is becoming more prevalent in the synthesis of nitrogen heterocycles. researchgate.netmdpi.com The development of reusable, heterogeneous catalysts can also minimize waste and simplify product purification. nih.govmdpi.com For example, the Paal-Knorr synthesis of pyrroles can be performed under solvent- and catalyst-free conditions. acs.org
Atom-Economic Reactions: Cascade reactions and one-pot syntheses that form multiple bonds in a single operation are crucial for sustainability. A palladium-mediated cascade reaction, for example, provides an atom-economic route to 2,4-disubstituted pyrroles from simple alkynes. organic-chemistry.org
The following table summarizes potential sustainable synthetic methods:
| Method | Potential Advantage for Synthesis | Related Research |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield | Efficient synthesis of the pyrrolo[1,2-b]pyrazole core. thieme-connect.com |
| Photocatalysis | Mild reaction conditions, use of renewable energy | Synthesis of pyrroles via photoredox reactions. nih.gov |
| Electrochemistry | Avoids stoichiometric reagents, high selectivity | Green synthesis of various substituted pyrroles. rsc.org |
| Green Solvents (e.g., water) | Reduced environmental impact, low cost | Synthesis of polysubstituted pyrroles in water. mdpi.com |
| One-Pot Reactions | Increased efficiency, reduced waste | Tandem synthesis of various pyran-annulated heterocycles. mdpi.com |
Precision Stereochemical Control via Advanced Catalytic Systems
The hydroxyl group at the 5-position of this compound introduces a stereocenter, making enantioselective synthesis a critical area of future research. The biological activity of chiral molecules is often dependent on their specific stereochemistry.
Future Catalytic Approaches:
Asymmetric Organocatalysis: Chiral small molecules, such as those derived from proline, are effective catalysts for asymmetric reactions. mdpi.com Organocatalytic cascade aza-Michael-aldol reactions have been successfully used to synthesize chiral pyrrolizine-based triheterocycles with high enantioselectivity. knu.ac.kr This approach could be adapted to control the stereochemistry of the target molecule.
Transition Metal Catalysis: Chiral complexes of metals like rhodium, iridium, and silver are powerful tools for asymmetric synthesis. nih.govacs.org For example, a chiral silver catalyst has been used for the asymmetric synthesis of highly substituted pyrrolizidines. nih.gov Similarly, rhodium-catalyzed asymmetric C-H insertion and iridium-catalyzed allylic substitution have been employed to create chiral 2,5-disubstituted pyrrolidines. acs.org
Biocatalysis: Enzymes and microorganisms offer unparalleled selectivity under mild conditions. numberanalytics.com Biocatalysts could be engineered to perform stereoselective reduction of a corresponding ketone precursor to yield the desired enantiomer of this compound.
| Catalytic System | Principle | Potential Application |
| Asymmetric Organocatalysis | Use of chiral organic molecules to induce stereoselectivity. | Enantioselective synthesis of the chiral alcohol via cascade reactions. knu.ac.kr |
| Chiral Transition Metal Catalysis | Metal complexes with chiral ligands directing the stereochemical outcome. | Stereocontrolled cyclization or functionalization reactions. nih.govacs.orgnih.gov |
| Biocatalysis | Use of enzymes for highly selective transformations. | Stereoselective reduction of a ketone to form the chiral alcohol. numberanalytics.com |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
Understanding the reactivity of the this compound scaffold is key to unlocking its full potential. Future research will likely focus on derivatizing both the heterocyclic core and the hydroxyl group to create a library of new compounds.
Areas for Exploration:
Functionalization of the Heterocyclic Core: C-H activation and functionalization represent a powerful strategy for modifying the pyrrolo[1,2-b]pyrazole nucleus without the need for pre-functionalized starting materials.
Transformations of the Hydroxyl Group: The alcohol moiety can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used to form esters and ethers, providing access to a wide range of derivatives.
Cycloaddition Reactions: The pyrrole or pyrazole ring can potentially participate in cycloaddition reactions to build more complex polycyclic systems. For instance, 1,3-dipolar cycloaddition reactions are a known method for synthesizing pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov
Ring-Opening Reactions: Under certain conditions, the bicyclic system might undergo ring-opening to yield novel monocyclic structures, a strategy that has been explored with other heterocyclic systems to create diverse oligomers. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. nih.gov For a novel compound like this compound, these computational tools can accelerate the discovery and development process significantly.
Anticipated Applications of AI/ML:
Predictive Modeling: ML models can predict the physicochemical properties, biological activity, and potential toxicity of the parent compound and its derivatives, allowing for in silico screening of virtual libraries. nih.govnih.gov
De Novo Drug Design: Generative AI models can design novel molecules based on the pyrrolo[1,2-b]pyrazole scaffold with optimized properties for a specific biological target. springernature.comresearchgate.net
Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions, suggest optimal reaction conditions (catalysts, solvents, temperature), and even propose entire synthetic pathways from commercially available starting materials. nih.govnih.govmit.edusesjournal.comrsc.orgasiaresearchnews.com Neural network models have demonstrated the ability to predict reaction conditions with high accuracy. nih.gov
| AI/ML Application | Description | Impact on Research |
| Property Prediction | Using ML to forecast the characteristics of new molecules. | Prioritizes the synthesis of compounds with the most promising profiles. nih.gov |
| Generative Design | Employing AI to create novel molecular structures with desired features. | Accelerates the discovery of new lead compounds. springernature.comresearchgate.net |
| Synthesis Planning | AI algorithms that propose viable and efficient synthetic routes. | Reduces the time and resources spent on experimental trial and error. asiaresearchnews.com |
| Reaction Condition Optimization | ML models that suggest the best catalyst, solvent, and temperature for a reaction. | Improves reaction yields and reduces the number of optimization experiments. nih.govsesjournal.com |
Exploration of Uncharted Potential as a Unique Heterocyclic Scaffold in Interdisciplinary Research
The pyrazole and pyrrole moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.govbohrium.com The fused pyrrolo[1,2-b]pyrazole core is therefore a highly attractive starting point for interdisciplinary research.
Potential Areas of Application:
Medicinal Chemistry: Pyrazole derivatives are known to act as inhibitors of various enzymes, including protein kinases, which are important targets in cancer therapy. nih.gov The this compound scaffold could be explored for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. nih.govglobalresearchonline.net
Materials Science: Nitrogen-containing heterocycles are used in the development of functional materials, such as organic light-emitting diodes (OLEDs) and sensors. The electronic properties of the pyrrolo[1,2-b]pyrazole system could be tuned through chemical modification for such applications.
Agrochemicals: Many pesticides and herbicides are based on heterocyclic structures. The unique structure of this compound could lead to the discovery of new agrochemicals with novel modes of action.
Challenges and Opportunities in the Scalable Production of this compound
Transitioning a synthetic route from a laboratory scale to industrial production presents a unique set of challenges and opportunities. For a complex, chiral molecule, these are particularly pronounced.
Challenges:
Complexity of Synthesis: Multi-step syntheses of complex heterocyclic molecules can be difficult to scale up, often requiring precise control over reaction conditions. numberanalytics.comrsc.org
Availability of Starting Materials: The accessibility and cost of the initial building blocks can be a significant hurdle for large-scale production. numberanalytics.com
Purification: The removal of byproducts and catalysts, especially in multi-step syntheses, can be costly and generate significant waste. rsc.org
Stereochemical Control on Scale: Maintaining high enantiomeric excess during large-scale production can be challenging and may require significant process optimization.
Opportunities:
Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and the potential for more efficient and scalable production compared to traditional batch processes. numberanalytics.com
Catalyst Optimization: Developing more robust and recyclable catalysts can significantly improve the economics and sustainability of the synthesis.
Conclusion
Summary of Key Research Findings and Methodological Advances for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
Research into the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole framework has yielded several effective synthetic strategies. A notable advance is the use of microwave-induced intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition, which provides an efficient route to the core bicyclic structure. Another significant development is a multi-step synthetic pathway starting from pyrazole (B372694), which allows for the construction of derivatives such as (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. This latter method underscores the adaptability of the pyrazole starting material and the potential for introducing a variety of functional groups onto the bicyclic scaffold.
While specific synthetic methods for this compound are not extensively detailed in publicly available literature, the established routes for the parent compound and its other derivatives provide a strong foundation for its potential synthesis. The introduction of the hydroxyl group at the 5-position is a key structural feature that could be achieved through various hydroxylation techniques or by using appropriately functionalized starting materials within the known synthetic frameworks. The characterization of such a compound would rely on standard spectroscopic methods, including NMR and mass spectrometry, to confirm its structure and purity.
The following table summarizes the key methodological advances for the synthesis of the core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, which are foundational for the targeted synthesis of the 5-ol derivative.
| Methodological Advance | Description | Key Features |
| Microwave-Induced Cycloaddition | Intramolecular [3+2] cycloaddition of nitrile-imine intermediates derived from 2-alkynyl-5-substituted tetrazoles. | - Rapid reaction times- Efficient construction of the bicyclic system |
| Multi-step Synthesis from Pyrazole | Involves protection of the pyrazole nitrogen, alkylation, deprotection, intramolecular ring closure, and subsequent functionalization. | - Versatile for creating diverse derivatives- Allows for controlled introduction of substituents |
Overall Significance of this compound in Contemporary Chemical Research
The introduction of a hydroxyl group at the 5-position of this scaffold is of particular interest for several reasons. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to biological targets such as enzymes and receptors. Furthermore, it provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This functionalization could be crucial in modulating the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents.
In essence, while dedicated studies on this compound are limited, its structural features suggest it is a promising candidate for further investigation in medicinal chemistry. Its synthesis and biological evaluation could lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. The compound serves as a compelling target for synthetic chemists and pharmacologists alike, representing a confluence of a biologically relevant scaffold and a key functional group for molecular recognition and further derivatization.
Q & A
Q. What are the optimal synthetic routes for preparing 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., pyrazole derivatives with dihydro-pyrrole intermediates). Key steps include refluxing in ethanol or dichloromethane with catalysts like triethylamine . Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol is critical to isolate high-purity products . Yield optimization requires precise temperature control (-20°C to -15°C for intermediates) and reaction times (40–48 hours for cyclization) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups, particularly in the pyrrolo-pyrazole fused ring system .
- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and aromatic C=C bonds (1600–1450 cm⁻¹) to confirm heterocyclic backbone stability .
- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for regioisomeric differentiation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search algorithms) guide the design of novel this compound derivatives with enhanced stability?
- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian 16) to model reaction pathways and transition states, focusing on ring strain in the fused pyrrolo-pyrazole system . Use ICReDD’s integrated computational-experimental workflow to predict optimal substituents (e.g., electron-withdrawing groups at C-3) that reduce steric hindrance and improve thermal stability . Validate predictions via DSC/TGA analysis .
Q. What strategies address contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Purity Validation : Ensure ≥98% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to eliminate false positives from impurities .
- Assay Standardization : Use a buffered ammonium acetate solution (pH 6.5) for consistent bioactivity assays, minimizing pH-dependent solubility artifacts .
- Meta-Analysis : Cross-reference in silico ADMET predictions (e.g., SwissADME) with experimental IC₅₀ values to identify outliers caused by assay variability .
Q. How does the fused pyrrolo-pyrazole ring system influence physicochemical properties like solubility and logP?
- Methodological Answer :
- logP Determination : Use shake-flask method with octanol/water partitioning, noting that the planar fused-ring system increases hydrophobicity (logP ~1.6–2.1) .
- Solubility Enhancement : Introduce sulfonyl or carboxylic acid moieties (e.g., at C-7) via post-synthetic modification to improve aqueous solubility .
- X-ray Crystallography : Resolve crystal packing motifs (e.g., π-π stacking) to correlate solid-state stability with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
